molecular formula C19H26O2 B13447783 Boldenone-d3

Boldenone-d3

Cat. No.: B13447783
M. Wt: 289.4 g/mol
InChI Key: RSIHSRDYCUFFLA-HZRGXLBSSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boldenone-d3 typically involves the deuteration of boldenone. One common method includes the use of deuterated reagents to replace hydrogen atoms with deuterium in the boldenone molecule. This process often involves multiple steps, including the protection and deprotection of functional groups to ensure selective deuteration .

Industrial Production Methods

Industrial production of this compound is generally carried out in specialized laboratories equipped to handle stable isotope-labeled compounds. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product .

Chemical Reactions Analysis

Types of Reactions

Boldenone-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which are often used in further research and analytical applications .

Scientific Research Applications

Boldenone-d3 is widely used in scientific research, including:

    Chemistry: As a reference standard in mass spectrometry and chromatography.

    Biology: Studying metabolic pathways and enzyme interactions.

    Medicine: Investigating the pharmacokinetics and pharmacodynamics of anabolic steroids.

    Industry: Quality control and doping control in sports

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boldenone-d3 is unique due to its stable isotope labeling, which makes it particularly useful in analytical applications. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and quantification in various research settings .

Properties

Molecular Formula

C19H26O2

Molecular Weight

289.4 g/mol

IUPAC Name

(8R,9S,10R,13S,14S,17S)-16,16,17-trideuterio-17-hydroxy-10,13-dimethyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h7,9,11,14-17,21H,3-6,8,10H2,1-2H3/t14-,15-,16-,17-,18-,19-/m0/s1/i6D2,17D

InChI Key

RSIHSRDYCUFFLA-HZRGXLBSSA-N

Isomeric SMILES

[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CCC4=CC(=O)C=C[C@]34C)C)O

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(=O)C=CC34C

Origin of Product

United States

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